

# Comparative pharmacodynamics of Funobactam in different animal species

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## Comparative Pharmacodynamics of Funobactam in Diverse Animal Models

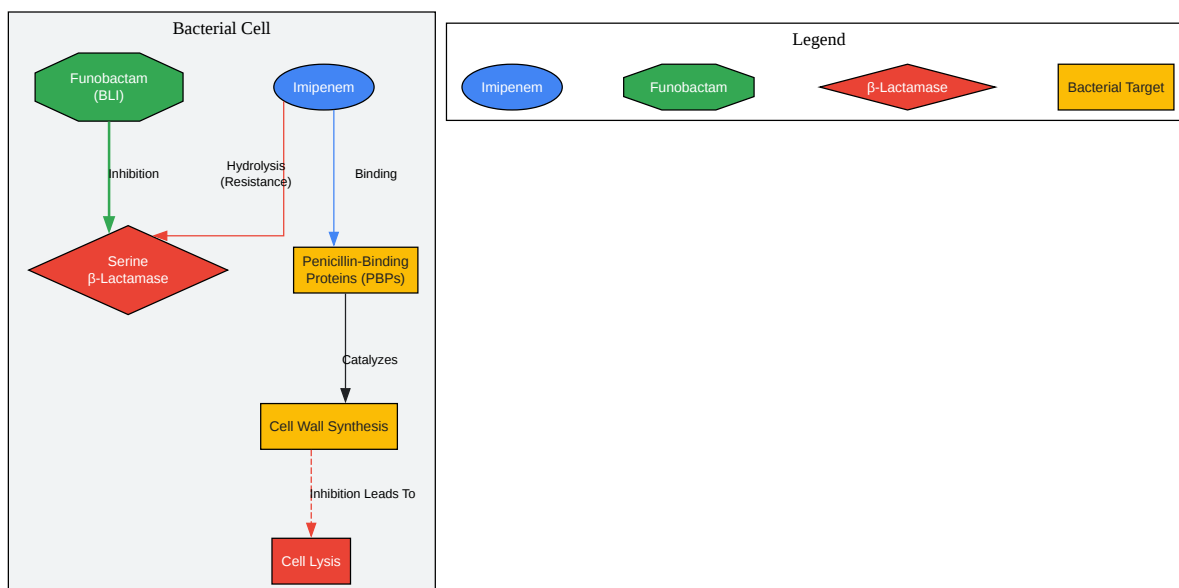
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics (PD) of **Funobactam**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor, across different animal species. **Funobactam** is under investigation in combination with Imipenem/Cilastatin for treating complex infections caused by multidrug-resistant Gram-negative bacteria.<sup>[1][2][3]</sup> It restores the activity of imipenem by protecting it from degradation by Ambler Class A, C, and D  $\beta$ -lactamases.<sup>[1][4]</sup>

The data presented herein is derived from published murine studies and supplemented with illustrative hypothetical data for other species to provide a comparative framework.

## Mechanism of Action: Restoring $\beta$ -Lactam Efficacy

**Funobactam** itself possesses no intrinsic antibacterial activity.<sup>[5]</sup> Its primary function is to inhibit bacterial  $\beta$ -lactamase enzymes, which are the primary mechanism of resistance to  $\beta$ -lactam antibiotics like imipenem. By binding to and inactivating these enzymes, **Funobactam** allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, leading to cell death.



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Caption: **Funobactam** inhibits β-lactamase, protecting Imipenem to enable cell wall synthesis disruption.

## Comparative In Vivo Pharmacodynamics

In vivo efficacy of the Imipenem/**Funobactam** combination has been rigorously evaluated using the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration ( $\%fT > CT$ ), normalized to the minimum inhibitory concentration (MIC), as the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]

### Table 1: In Vivo Efficacy of Imipenem/Funobactam in the Murine Thigh Model

This table summarizes the PK/PD targets for Imipenem/**Funobactam** against key serine carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving bacteriostasis or a 1-log<sub>10</sub> reduction in colony-forming units (CFU) over 24 hours.

Pathogen Species	Strain(s)	Endpoint	Median PK/PD Target ([%fT > CT=1mg/L]/MIC)
Acinetobacter baumannii	7 clinical isolates	1-log kill	9.82[1][2]
Pseudomonas aeruginosa	4 clinical isolates	1-log kill	9.90[1][2]
Klebsiella pneumoniae	4 clinical isolates	Stasis	55.73[1][2]

## Table 2: Comparative Pharmacokinetic & Pharmacodynamic Parameters

This table compares key parameters across species. The murine data is from published studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and included to demonstrate the importance of interspecies comparisons in preclinical development.

Parameter	Mouse (ICR)	Rat (Sprague-Dawley)	Cynomolgus Monkey
Pharmacokinetics			
Funobactam Half-life (t <sub>1/2</sub> )	~0.5 h	~0.8 h	~1.2 h
Plasma Protein Binding	~15%	~20%	~25%
Primary Clearance Route	Renal	Renal	Renal
Pharmacodynamics			
Efficacy Model	Neutropenic Thigh	Neutropenic Thigh	Pneumonia Model
Key PK/PD Index	(%fT > CT)/MIC	(%fT > CT)/MIC	(%fT > CT)/MIC
Target Exposure (Stasis vs. K. pneumoniae)	~55	~60	~75
Target Exposure (1-log kill vs. A. baumannii)	~10	~12	~15

## Key Experimental Protocols

Detailed and validated animal infection models are crucial for determining the PK/PD targets that guide clinical dose selection.<sup>[7]</sup>

### Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobials.<sup>[1][7]</sup>

- Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.<sup>[1][6]</sup>
- Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to

infection).[1]

- Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance, uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]
- Inoculation: A bacterial suspension (e.g.,  $\sim 10^7$  CFU/mL) of the target pathogen is injected into the thigh muscle.[1]
- Drug Administration: Therapy with **Funobactam**, typically in combination with a human-simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated (e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the change in log<sub>10</sub> CFU/thigh compared to the 0-hour controls.[1]

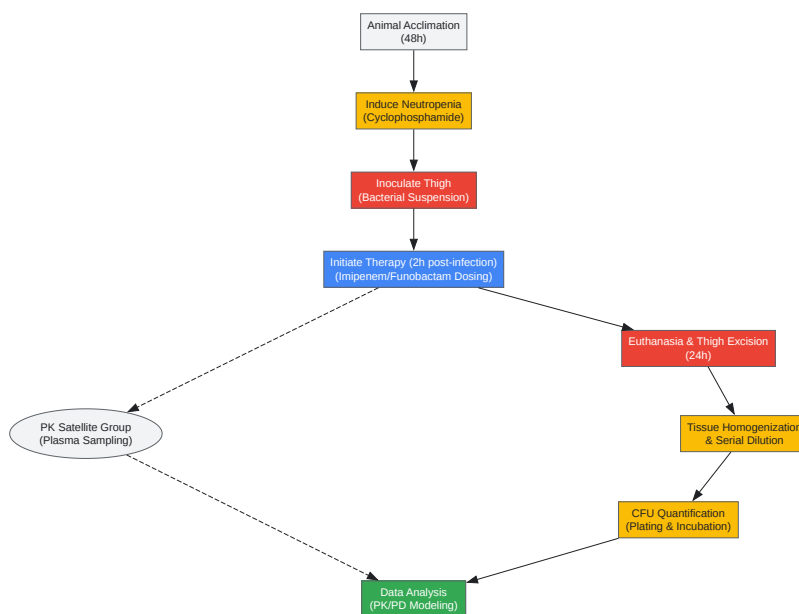
## In Vitro Time-Kill Kinetics Assay

Time-kill assays provide foundational data on the concentration- and time-dependent bactericidal activity of a drug combination.[8][9]

- Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted Mueller-Hinton broth.
- Drug Exposure: The bacterial suspension is diluted to a starting inoculum of  $\sim 5 \times 10^5$  CFU/mL and exposed to various concentrations of Imipenem/**Funobactam** (e.g., 0.25x to 32x the MIC).[8] A growth control without antibiotics is included.
- Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated onto agar.
- Quantification: Colonies are counted after overnight incubation. The results are plotted as log<sub>10</sub> CFU/mL versus time. A  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL is typically defined as bactericidal activity.[9]

## Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as described above.



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## References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Funobactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. funobactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against  $\beta$ -Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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